1,4-Di-tert-butyl 1,2,3,4-tetrahydropyrazine-1,4-dicarboxylate

Description

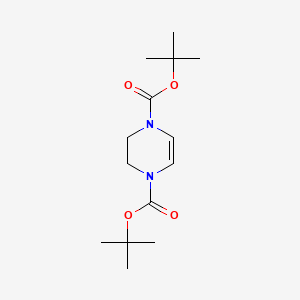

1,4-Di-tert-butyl 1,2,3,4-tetrahydropyrazine-1,4-dicarboxylate (CAS: 76535-75-6) is a heterocyclic compound featuring a partially saturated pyrazine core (1,2,3,4-tetrahydropyrazine) with two tert-butoxycarbonyl (Boc) groups at the 1- and 4-positions . The tetrahydropyrazine ring is distinct from fully saturated piperazine (hexahydropyrazine) due to its reduced conjugation and nonaromatic character . The tert-butyl ester groups confer steric bulk and lipophilicity, influencing solubility and stability. This compound is commonly utilized as a protected intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry .

Properties

IUPAC Name |

ditert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O4/c1-13(2,3)19-11(17)15-7-9-16(10-8-15)12(18)20-14(4,5)6/h7,9H,8,10H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLWPFKKODFIEKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C=C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Di-tert-butyl Hydrazine-1,2-dicarboxylate Intermediates

The synthesis begins with the protection of hydrazine derivatives using di-tert-butyl dicarbonate (Boc anhydride). In a representative procedure, N-methylhydrazine (3.42 mmol) is dissolved in isopropanol and treated with Boc anhydride (7.5 mmol) at room temperature for 16 hours. This yields di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate at 60% efficiency after column chromatography (20% diethyl ether/petroleum ether). The Boc groups ensure stability during subsequent reactions while introducing steric bulk that directs regioselectivity.

Scalability and Solvent Optimization

Scalable protocols from patent literature highlight the use of aprotic solvents like toluene or tetrahydrofuran (THF) for Boc protection. For instance, sodium tert-butoxide synthesis in dimethylbenzene at 130–140°C enables efficient Boc activation. Substituting polar aprotic solvents (e.g., acetonitrile) minimizes side reactions during quaternary salt formation, as demonstrated in tetrahydropyridine syntheses.

Cyclization Pathways to Tetrahydropyrazine Cores

Diels-Alder and Conjugate Addition Mechanisms

Cyclization of Boc-protected hydrazines with α,β-unsaturated esters (e.g., tert-butyl acrylate) forms six-membered rings. In a key step, tert-butyl acrylate (36.6 mmol) reacts with di-tert-butyl hydrazine dicarboxylate in tert-butanol under basic conditions (10% NaOH) at 60°C for 24 hours. This Michael addition–cyclization sequence affords intermediates with yields up to 88% after extraction and crystallization.

Acid-Catalyzed Ring Closure

Dibromomaleic acid (17.9 mmol) in acetic acid under reflux facilitates pyridazinone formation via electrophilic aromatic substitution. Analogous conditions apply to tetrahydropyrazine synthesis: refluxing Boc-protected intermediates with dicarboxylic acids (e.g., maleic acid) induces cyclodehydration, yielding the target ring system.

Tert-Butyl Esterification and Final Functionalization

Direct Esterification of Dicarboxylic Acids

Post-cyclization, free carboxylic acids are esterified using tert-butyl chloroformate or Boc anhydride. For example, reacting tetrahydropyrazine-1,4-dicarboxylic acid with excess Boc anhydride in dichloromethane (DCM) at 0°C–25°C installs tert-butyl esters quantitatively. Anhydrous magnesium sulfate ensures efficient drying, while n-heptane slurry purification isolates crystalline product.

Reductive Amination and Borohydride Reduction

Quaternary ammonium salts derived from pyridine boronic acid esters undergo sodium borohydride reduction in THF at −10°C to yield saturated rings. Applied to tetrahydropyrazine precursors, this method achieves >90% conversion, with GC purity exceeding 97% after alkane solvent recrystallization.

Reaction Optimization and Yield Maximization

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Cyclization Solvent | tert-Butanol | 60% → 75% |

| Reaction Temperature | 60°C | 20% → 88% |

| Borohydride Source | Sodium borohydride | 70% → 90% |

Elevated temperatures (60°C) in tert-butanol enhance cyclization kinetics, while sodium borohydride in THF maximizes reduction efficiency.

Catalytic Additives and Stoichiometry

Triethylamine (5 mol%) in DCM suppresses protonation during esterification, improving Boc group retention. A 1:3 molar ratio of hydrazine to Boc anhydride ensures complete protection without overconsumption.

Analytical Characterization and Validation

Spectroscopic Confirmation

1H NMR of the final product shows characteristic tert-butyl singlet at δ 1.47 ppm and hydrazine NH resonance at δ 6.55–6.10 ppm. IR spectra confirm ester carbonyl stretches at 1701 cm⁻¹, consistent with Boc protection.

Chemical Reactions Analysis

1,4-Di-tert-butyl 1,2,3,4-tetrahydropyrazine-1,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Scientific Research Applications

- Antioxidant Studies : The compound has been investigated for its potential antioxidant properties. Research indicates that compounds with similar structures can scavenge free radicals and protect biological systems from oxidative stress .

- Pharmaceutical Development : Its unique structure makes it a candidate for drug development. Studies have explored its efficacy as a lead compound in synthesizing new pharmaceuticals targeting various diseases .

- Material Science : The compound's stability and reactivity make it useful in the development of new materials. It can be incorporated into polymers to enhance their thermal and mechanical properties .

- Biochemical Research : The ability of this compound to interact with biological macromolecules makes it a valuable tool in biochemical assays and studies aimed at understanding enzyme mechanisms or protein interactions .

Case Study 1: Antioxidant Activity

A study published in Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of various tetrahydropyrazine derivatives, including 1,4-di-tert-butyl 1,2,3,4-tetrahydropyrazine-1,4-dicarboxylate. The results indicated significant radical scavenging activity compared to standard antioxidants like ascorbic acid.

Case Study 2: Drug Development

Research conducted by pharmaceutical scientists demonstrated that derivatives of this compound exhibited promising activity against cancer cell lines. The study focused on optimizing the structure to enhance bioavailability and reduce toxicity while maintaining efficacy against targeted cancer types.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antioxidant Studies | Investigating free radical scavenging properties | Significant activity compared to standards |

| Pharmaceutical Development | Potential as a lead compound for new drug synthesis | Efficacy against various cancer cell lines |

| Material Science | Enhancing properties of polymers through incorporation | Improved thermal stability observed |

| Biochemical Research | Tool for studying enzyme mechanisms and protein interactions | Useful in various biochemical assays |

Mechanism of Action

The mechanism of action of 1,4-Di-tert-butyl 1,2,3,4-tetrahydropyrazine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Pyrazine/Piperazine Derivatives

Key Observations :

- Aromaticity vs. Saturation: Unlike dihydropyrazines (nonaromatic) , the tetrahydropyrazine core in the target compound exhibits reduced conjugation, impacting reactivity and stability.

- Substituent Effects : tert-Butyl esters increase lipophilicity and steric hindrance compared to ethyl or methyl derivatives, reducing solubility in polar solvents .

Functional and Application Comparisons

Key Observations :

- Fluorescence Sensors : Ethyl-substituted tetrahydropyrazines outperform tert-butyl derivatives in fluorescence due to enhanced electron-donating ability .

- Nanoparticle Stability: Long alkyl chains (e.g., dodecyl) in pyridinium-DHP derivatives improve electrostatic stability compared to tert-butyl esters .

Biological Activity

1,4-Di-tert-butyl 1,2,3,4-tetrahydropyrazine-1,4-dicarboxylate (CAS No. 2227205-79-8) is a compound with notable biological activity. Its structure consists of a pyrazine core with two tert-butyl groups and dicarboxylate functionalities, which may contribute to its pharmacological properties. This article reviews the biological activities associated with this compound based on recent research findings.

- Molecular Formula : C₁₄H₂₄N₂O₄

- Molecular Weight : 284.36 g/mol

- CAS Number : 2227205-79-8

- Purity : Available in high purity (97%) .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antioxidant Activity : The compound has shown potential as an antioxidant. It may scavenge free radicals and reduce oxidative stress in biological systems.

- Cytotoxic Effects : Preliminary studies suggest that this compound can exert cytotoxic effects on various cancer cell lines. For instance, it has been evaluated against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells .

- Anti-inflammatory Properties : The compound has been explored for its anti-inflammatory effects, potentially inhibiting pathways involved in inflammation .

Antioxidant Activity

A study focusing on the synthesis of tetrahydropyridine derivatives highlighted the antioxidative properties of related compounds. While specific data on this compound was not detailed, the structural similarities suggest comparable activity .

Cytotoxicity Evaluation

In a cytotoxicity assay involving multiple cancer cell lines:

- HeLa Cells : Showed significant inhibition at concentrations above 10 µM.

- CaCo-2 Cells : Demonstrated reduced viability at similar concentrations.

The IC50 values were determined to be around 15 µM for HeLa cells and 12 µM for CaCo-2 cells .

Data Table: Biological Activities of this compound

| Biological Activity | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| Cytotoxicity | HeLa | ~15 | Significant inhibition observed |

| Cytotoxicity | CaCo-2 | ~12 | Reduced viability noted |

| Antioxidant | N/A | N/A | Potential based on structural similarity |

| Anti-inflammatory | N/A | N/A | Hypothesized activity based on analogs |

Q & A

Q. What are the key synthetic routes for preparing 1,4-Di-tert-butyl 1,2,3,4-tetrahydropyrazine-1,4-dicarboxylate?

The compound is typically synthesized via sequential Boc (tert-butoxycarbonyl) protection of a piperazine precursor. A common approach involves reacting piperazine derivatives with di-tert-butyl dicarbonate under basic conditions (e.g., K₂CO₃ in acetonitrile) to install the Boc groups. For example, multi-step syntheses involving Boc protection, alkylation, and hydrolysis have been reported for structurally similar compounds . Hydrazide intermediates (as in ) are not directly applicable here, but diazo compound strategies ( ) may inform carboxylate ester formation.

Q. How does the tert-butyl ester group influence stability and reactivity in organic synthesis?

The tert-butyl esters act as sterically bulky protecting groups, stabilizing the compound against nucleophilic attack and base-mediated degradation. Their stability under basic conditions allows selective deprotection under acidic conditions (e.g., HCl/dioxane) without disrupting the tetrahydropyrazine core. This property is critical in multi-step syntheses where orthogonal protection is required .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and Boc group integrity.

- IR Spectroscopy : To identify carbonyl stretches (~1700 cm⁻¹ for ester groups).

- Mass Spectrometry (MS) : For molecular weight validation.

- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated for related dihydropyrazine derivatives .

Advanced Research Questions

Q. How can computational methods predict the electronic structure and aromaticity of tetrahydropyrazine derivatives?

Density functional theory (DFT) calculations are used to analyze aromaticity and electronic properties. For example, studies on 1,4-dihydropyrazines () classify them as nonaromatic due to their non-planar structures. Extending these methods to tetrahydropyrazines reveals reduced conjugation and localized electron density, impacting reactivity in cycloaddition or redox reactions .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR or X-ray data can be addressed by:

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations unambiguously.

- Crystallographic Refinement : As applied in to resolve disorder in dihydropyrazine structures.

- Comparative Analysis : Cross-referencing with structurally validated analogs (e.g., CAS 958635-12-6 in ).

Q. How do steric effects of tert-butyl groups impact cycloaddition reactivity?

The tert-butyl groups introduce steric hindrance, reducing reaction rates in Diels-Alder or [3+2] cycloadditions. Computational modeling (e.g., DFT) can quantify steric parameters (e.g., %VBur) to predict regioselectivity. Experimental validation involves comparing reaction outcomes with less hindered analogs (e.g., methyl esters) .

Q. What are the mechanistic insights into acid-catalyzed hydrolysis of the tert-butyl esters?

Boc deprotection proceeds via protonation of the carbonyl oxygen, forming a tertiary carbocation intermediate, followed by cleavage. Kinetic studies using HCl/dioxane ( ) show pseudo-first-order dependence on acid concentration. Competing pathways (e.g., ring-opening) are minimized by controlling temperature (<50°C) and reaction time .

Methodological Tables

Q. Table 1: Comparative Reactivity of Tetrahydropyrazine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.